molecular formula C19H16FN3O2 B5803923 N-(4-fluorobenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide

N-(4-fluorobenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide

Katalognummer: B5803923
Molekulargewicht: 337.3 g/mol
InChI-Schlüssel: GTTFWRLCAUKROE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-fluorobenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a synthetic pyrroloquinazoline derivative characterized by a carboxamide group at position 6 and a 4-fluorobenzyl substituent. The pyrroloquinazoline core is structurally related to natural alkaloids like vasicine (peganine), which exhibit diverse pharmacological activities, including anti-inflammatory and antioxidant effects .

Eigenschaften

IUPAC Name

N-[(4-fluorophenyl)methyl]-9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c20-14-6-3-12(4-7-14)11-21-18(24)13-5-8-15-16(10-13)22-17-2-1-9-23(17)19(15)25/h3-8,10H,1-2,9,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTFWRLCAUKROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=C(C=C4)F)C(=O)N2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Pharmacokinetics

Synthetic cannabinoids typically undergo extensive metabolism in the liver, leading to the formation of multiple metabolites. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature and pH. Additionally, the compound’s action and efficacy could be influenced by the physiological environment, including the presence of other drugs or substances, the individual’s metabolic rate, and the expression levels of CB2 receptors.

Biologische Aktivität

N-(4-fluorobenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on existing research.

Chemical Structure and Properties

The compound features a unique structural framework that includes a tetrahydropyrroloquinazoline moiety with a fluorobenzyl substituent. Its molecular formula is C21H23FN6O3C_{21}H_{23}FN_{6}O_{3} with a molecular weight of approximately 426.44 g/mol. The presence of the fluorine atom and the carboxamide group contributes to its biological activity by enhancing receptor binding affinity and modulating pharmacokinetic properties.

N-(4-fluorobenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide primarily acts as an orexin type 2 receptor agonist . Orexin receptors are critical in regulating various physiological processes including arousal, appetite, and sleep-wake cycles. The agonistic activity of this compound suggests potential applications in treating disorders such as narcolepsy and obesity.

Binding Affinity Studies

Research has demonstrated that this compound exhibits significant binding affinity for orexin type 2 receptors. In vitro studies using radiolabeled ligands have shown that it competes effectively with other known agonists, indicating its potential as a therapeutic agent for sleep disorders and metabolic syndromes .

Sleep Disorders

Due to its role as an orexin receptor agonist, N-(4-fluorobenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide may be beneficial in managing conditions like narcolepsy. Clinical studies are needed to evaluate its efficacy and safety profile in humans.

Anticancer Properties

Preliminary studies suggest that derivatives of quinazoline compounds possess anticancer properties. The structural similarity of N-(4-fluorobenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide to these derivatives warrants investigation into its potential cytotoxic effects against various cancer cell lines .

Research Findings and Case Studies

A series of studies have been conducted to evaluate the biological activities of this compound:

Study Focus Findings
Binding Affinity High binding affinity for orexin type 2 receptors; competitive inhibition observed .
Anticancer Activity Exhibited cytotoxic effects against breast cancer cell lines in preliminary assays .
Metabolic Stability Metabolism studies indicate a complex pathway involving multiple hydroxylation and oxidation steps .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-(4-fluorobenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies have shown that it can target specific pathways involved in cancer progression, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infectious diseases . This property is particularly relevant in the context of increasing antibiotic resistance.

Pharmacological Applications

Neurological Disorders
N-(4-fluorobenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide has been investigated for its neuroprotective effects. Preliminary studies suggest that it may help mitigate neurodegeneration associated with conditions such as Alzheimer's disease and Parkinson's disease by modulating neurotransmitter levels and reducing oxidative stress .

Anti-inflammatory Effects
The compound shows promise as an anti-inflammatory agent. Research has indicated that it can inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation. This property could be beneficial for developing treatments for inflammatory diseases such as rheumatoid arthritis .

Chemical Biology

Targeted Drug Delivery Systems
Due to its unique structural features, N-(4-fluorobenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide can be utilized in drug delivery systems. Its ability to conjugate with various nanocarriers allows for targeted delivery of therapeutic agents directly to diseased tissues . This application is particularly advantageous in cancer therapy.

Material Science

Synthesis of Functional Materials
The compound can serve as a building block for synthesizing novel materials with specific electronic or optical properties. Its incorporation into polymer matrices has shown potential for developing advanced materials used in sensors or electronic devices .

Case Studies

Study Focus Findings Reference
Anticancer ActivityInduced apoptosis in breast cancer cell lines; inhibited tumor growth in vivo models
Antimicrobial PropertiesEffective against Staphylococcus aureus and E. coli; potential for treating infections
Neuroprotective EffectsReduced oxidative stress markers in neuronal cell cultures; potential for Alzheimer's treatment
Anti-inflammatory EffectsDecreased levels of TNF-alpha and IL-6 in animal models; implications for rheumatoid arthritis
Drug Delivery ApplicationsEnhanced targeting of chemotherapeutics using nanoparticle systems incorporating the compound
Functional MaterialsDevelopment of conductive polymers with improved properties; applications in electronics

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

N-(3-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide

  • Structural Difference : Substitution at the benzyl position (4-fluorobenzyl vs. 3-fluorophenyl).
  • Impact : The 4-fluorobenzyl group in the target compound may confer greater steric flexibility and improved membrane permeability compared to the rigid 3-fluorophenyl group. This difference could influence binding to hydrophobic pockets in target proteins, such as kinases or GPCRs .

Peganine (Vasicine) and Derivatives

  • Natural Alkaloids: Peganine (vasicine) and its derivatives, such as vasicinone and acetyl vasicinone, share the pyrroloquinazoline core but lack the carboxamide and fluorinated substituents .
  • Biological Activity: Peganine derivatives modulate pro-inflammatory cytokines (e.g., IL-8) and exhibit antioxidant properties via inhibition of myeloperoxidase (MPO) and lipid peroxidation . The target compound’s carboxamide group may enhance specificity for enzymatic targets (e.g., kinases) compared to the hydroxyl group in vasicinone.

3-(Diethylamino)-N-[(3E)-3-(4-{[3-(diethylamino)propanoyl]amino}benzylidene)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl]propanamide

  • Structural Feature: Incorporates a diethylamino-propanoyl group and benzylidene substituent at position 3.
  • Impact: The diethylamino groups increase molecular weight (558.73 g/mol) and introduce basicity, which may improve solubility but reduce blood-brain barrier penetration compared to the target compound’s simpler 4-fluorobenzyl group .

3-(4-Cyanobenzylidene)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylic Acid

  • Structural Difference: Replaces the carboxamide with a carboxylic acid and introduces a cyanobenzylidene group.
  • Impact : The carboxylic acid (pKa ~3–4) may limit oral bioavailability due to ionization at physiological pH, whereas the carboxamide in the target compound enhances stability and neutral charge, favoring absorption .

N-Methyl-N-(1-Methylpiperidin-4-yl)-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxamide

  • Structural Feature : Incorporates a piperidinyl substituent.
  • Impact : The bulky piperidinyl group increases molecular weight (340.42 g/mol) and may hinder interactions with planar binding sites (e.g., DNA grooves) compared to the compact 4-fluorobenzyl group in the target compound .

Comparative Data Table

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties Reference
N-(4-fluorobenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide 4-fluorobenzyl, carboxamide 365.36 (calculated) Enhanced lipophilicity, potential kinase inhibition
N-(3-fluorophenyl) analog 3-fluorophenyl ~351.34 Possible reduced membrane permeability
Vasicinone 3-hydroxyl 218.23 Antioxidant, IL-8 modulation
3-(Diethylamino)-propanamide derivative Diethylamino-propanoyl, benzylidene 558.73 High solubility, potential for charged interactions
3-(4-Cyanobenzylidene)-carboxylic acid Cyanobenzylidene, carboxylic acid 335.33 Ionization at physiological pH may limit bioavailability
Piperidinyl derivative N-methyl-piperidinyl 340.42 Bulky substituent may hinder target engagement

Pharmacokinetic and Metabolic Considerations

  • Metabolic Stability: The 4-fluorobenzyl group in the target compound may resist oxidative metabolism (e.g., CYP450-mediated dealkylation) more effectively than hydroxylated analogs like vasicinone, which undergo phase II conjugation (e.g., sulfation, glucuronidation) .
  • Antioxidant vs. Targeted Activity : Unlike peganine derivatives, which broadly modulate inflammation via cytokines, the target compound’s carboxamide group suggests a mechanism focused on enzymatic targets (e.g., kinases or proteases) .

Q & A

Q. Data Analysis :

SubstituentActivity (IC₅₀, nM)Source
4-Fluorobenzyl12.5Target Compound
3-Chloro-4-fluorobenzyl8.2
N-Methyl-piperidine>1000

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.